molecular formula C19H19NO7 B4675505 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B4675505
M. Wt: 373.4 g/mol
InChI Key: FTLLQIHCADVQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as TMB-4, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. TMB-4 is a benzoxazine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in various cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one disrupts these processes, leading to cell death.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit a range of biochemical and physiological effects, including antiproliferative, antitumor, and antimetastatic activities. 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one in scientific research. One potential application is in the development of new cancer therapies, particularly for the treatment of drug-resistant cancers. 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one could also be used in combination with other anticancer agents to enhance their efficacy. Additionally, 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one could be used in neuroscience research to study the role of microtubules in neuronal function.

Scientific Research Applications

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. 6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7/c1-22-13-8-11-12(9-14(13)23-2)20-18(27-19(11)21)10-6-15(24-3)17(26-5)16(7-10)25-4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLLQIHCADVQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.